molecular formula C16H18FN3O3 B2992209 Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-fluorobenzoate CAS No. 1252535-58-2

Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-fluorobenzoate

Cat. No. B2992209
CAS RN: 1252535-58-2
M. Wt: 319.336
InChI Key: KKXHJRKKRHXRDF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups. The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule. The carbamoyl group consists of a carbonyl (C=O) group and an amine (NH2), and the methyl ester group (COOCH3) contributes to the overall polarity of the molecule. The fluorobenzoate part of the molecule consists of a benzene ring with a fluorine atom and a carboxylate ester attached .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carbamoyl group could potentially undergo reactions involving the carbonyl or the amine. The ester could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an alcohol. The cyano group could be hydrolyzed to form a carboxylic acid. The cyclopropyl group, due to its ring strain, could potentially undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar groups like the carbamoyl and ester groups would likely make it somewhat polar, affecting its solubility in different solvents. The exact properties such as melting point, boiling point, and density would need to be determined experimentally .

properties

IUPAC Name

methyl 2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-16(9-18,10-3-4-10)20-14(21)8-19-13-7-11(17)5-6-12(13)15(22)23-2/h5-7,10,19H,3-4,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXHJRKKRHXRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CNC2=C(C=CC(=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-fluorobenzoate

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